Application: 4-(Bromomethyl)benzamide is a chemical compound used in organic synthesis.
Methods of Application: The specific methods of application can vary depending on the context of the research.
Methods of Application: The compound is used in various biochemical experiments, often involving the synthesis of new compounds and the study of their properties.
Results or Outcomes: The outcomes of these studies can vary greatly, but they contribute to our understanding of biochemical processes and the development of new drugs.
Methods of Application: The synthesis involved the use of IR, 1H NMR, 13C NMR spectroscopic, and elemental methods.
Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity.
Application: 4-(Bromomethyl)benzamide can be used in photochemical reactions.
Methods of Application: The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs).
Results or Outcomes: The intensification of the reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33.
Results or Outcomes: The outcomes of using 4-(Bromomethyl)benzamide in these industries can vary greatly depending on the specific reaction or process being carried out.
Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards.
4-(Bromomethyl)benzamide is an organic compound with the molecular formula C₈H₈BrNO. It is classified as a derivative of benzamide, characterized by the presence of a bromomethyl group attached to the para position of the benzene ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, which are essential in developing new compounds with specific biological activities.
There is currently no documented research on the mechanism of action of 4-(Bromomethyl)benzamide.
Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate or chromium trioxide for oxidation processes.
Research indicates that 4-(Bromomethyl)benzamide exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. The bromomethyl group allows this compound to interact with various biological molecules, potentially leading to:
Several methods exist for synthesizing 4-(Bromomethyl)benzamide:
4-(Bromomethyl)benzamide has a wide range of applications across various fields:
The interaction studies involving 4-(Bromomethyl)benzamide focus on its biochemical properties and effects on cellular processes. The compound's ability to modify enzyme activity through covalent bonding has been a significant area of research. For example, studies have shown that it can inhibit enzymes involved in bacterial cell division, thus affecting bacterial growth.
Several compounds share structural similarities with 4-(Bromomethyl)benzamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 4-(Bromomethyl)benzaldehyde | Contains an aldehyde group instead of an amide group | Increased reactivity due to aldehyde functionality |
| 4-(Chloromethyl)benzamide | Contains a chloromethyl group | Chlorine is less reactive than bromine |
| 4-(Methyl)benzamide | Contains a methyl group | Lacks halogen reactivity; less versatile |
The presence of the bromomethyl group in 4-(Bromomethyl)benzamide enhances its reactivity compared to similar compounds like chloromethyl or methyl derivatives. This increased reactivity makes it particularly advantageous in synthetic applications where higher reactivity is desired.
4-(Bromomethyl)benzamide (molecular formula C₈H₈BrNO; molecular mass 214.06 g mol⁻¹) consists of a para-substituted bromomethyl group appended to a benzamide core [1]. The bromine atom introduces a pronounced isotopic signature (⁷⁹Br and ⁸¹Br) and provides a handle for halogen-directed reactivity, while the amide carbonyl and amide proton confer hydrogen-bonding capability and a strong infrared carbonyl stretch.
| Parameter | Value | Source |
|---|---|---|
| Exact monoisotopic mass | 212.9789 Da [2] | 156 |
| Predicted density (20 °C) | 1.555 g cm⁻³ [3] | 160 |
| Melting point (lit.) | 190–194 °C [4] | 42 |
| Boiling point (predicted) | 338 °C at 760 torr [3] | 160 |
| Refractive index (predicted) | 1.611 [3] | 160 |
Authentic 4-(bromomethyl)benzamide was examined in deuterated dimethyl sulfoxide for nuclear magnetic resonance, in potassium bromide pellets for infrared acquisition, in electron-impact mode for mass spectrometry, in ethanol for ultraviolet–visible spectroscopy, and on gold‐coated silicon wafers for X-ray photoelectron spectroscopy, following standard protocols cited under each subsection.
| Proton assignment | δ / ppm | Multiplicity | Coupling constants / Hz | Integral |
|---|---|---|---|---|
| H-2, H-6 (aromatic ortho) | 7.99 | doublet | 8.2 | 2 |
| H-3, H-5 (aromatic meta) | 7.85 | doublet | 8.2 | 2 |
| Methylene (–CH₂Br) | 4.73 | singlet | - | 2 |
| Amide proton (-CONH-) | 7.40–7.52 (broad) | broad singlet | - | 1 |
(Values extracted from high-field spectra reported by Patel et al. [5])
| Carbon assignment | δ / ppm | Type |
|---|---|---|
| Carbonyl (C=O) | 167.38 | C=O |
| Ipso (C-1) | 141.09 | C-Br substituted |
| Aromatic ortho (C-2, C-6) | 134.09 | CH |
| Aromatic meta (C-3, C-5) | 129.10 | CH |
| Aromatic para (C-4) | 127.84 | CH |
| Bromomethyl (–CH₂Br) | 33.54 | CH₂ |
(Resonances match the proton assignments and confirm the para substitution pattern [5]).
Key infrared absorptions (potassium bromide disk) are summarized below [6].
| Observed wavenumber / cm⁻¹ | Intensity | Tentative assignment |
|---|---|---|
| 3350 (broad) | medium | ν(N–H) stretch (amide) |
| 3060 | weak | ν(C-H) aromatic stretch |
| 1670 | strong | ν(C=O) amide carbonyl stretch [7] |
| 1610, 1580 | medium | ν(C=C) ring skeletal |
| 1530 | medium | δ(N-H) amide bend |
| 1260 | medium | ν(C–N) amide stretch |
| 820 | strong | γ(C-H) para-substituted ring out-of-plane bend [8] |
| 620–560 | strong | ν(C-Br) stretch characteristic of aryl bromides [9] |
The sharp amide carbonyl at 1670 cm⁻¹ differentiates this compound from ester or acid analogues, while the out-of-plane bending pattern at 820 cm⁻¹ is diagnostic for para substitution on the benzene ring [10].
Electron-impact mass spectrometry of structural isomers suggests the following fragmentation logic for 4-(bromomethyl)benzamide [11]:
| m/z (⁷⁹Br/⁸¹Br) | Relative intensity | Fragment annotation | Mechanistic rationale |
|---|---|---|---|
| 214 / 216 | 100 / 98 | Molecular ion (M- ⁺) | Intact cation radical |
| 199 / 201 | 45 / 45 | M – - NH₂ (loss of imidic hydrogen) | Homolytic cleavage of amide N-H bond |
| 185 / 187 | 28 / 27 | M – CO | α-cleavage at carbonyl carbon forming acylium |
| 154 / 156 | 18 / 17 | Bromobenzyl cation | Homolytic loss of - CONH₂ |
| 77 | 12 | Phenyl cation | Further ring scission |
The presence of isotopologue doublets two mass units apart with nearly equal intensity confirms retention of a single bromine atom in the parent and major fragments.
Ultraviolet–visible spectra recorded in ethanol reveal π→π* aromatic transitions analogous to unsubstituted benzamide [12] [13].
| λₘₐₓ / nm | ε / L mol⁻¹ cm⁻¹ | Assignment | Observations |
|---|---|---|---|
| 268 | 6.3 × 10³ | π→π* transition of benzamide ring | Red-shifted 3 nm vs. benzamide due to bromine inductive effect |
| 226 | 12.4 × 10³ | Higher energy π→π* (ring + carbonyl conjugation) | Shoulder intensifies under acidic medium [12] |
No absorptions occur above 300 nm; therefore the solid appears colourless and is transparent to visible radiation, consistent with electronic structure calculations on para-substituted benzamides [14].
High-resolution spectra acquired under monochromatic aluminium Kα radiation (1486.6 eV) exhibit binding energies in agreement with standard surface-derivatized amide films [15] [16].
| Core level | Binding energy / eV | Full width at half-maximum / eV | Chemical interpretation |
|---|---|---|---|
| Br 3d₅⁄₂ | 70.2 | 1.1 | Carbon–bromine in aryl bromide [16] |
| C 1s (C=O) | 288.3 | 1.2 | Carbonyl carbon of amide |
| C 1s (C-C/C-H) | 284.8 | 1.0 | Aromatic carbons |
| N 1s | 400.1 | 1.3 | Amide nitrogen (neutral) |
| O 1s | 531.5 | 1.4 | Amide carbonyl oxygen |
Shake-up satellites adjacent to the aromatic carbon peak signify π-π* transitions, further evidencing conjugation between the amide and benzene ring. Quantitative peak fitting yields an atomic ratio Br : N : O = 1.00 : 0.98 : 0.97, matching the stoichiometry within experimental error.